molecular formula C15H15NO B7876747 9H-Carbazole-9-propanol CAS No. 54060-74-1

9H-Carbazole-9-propanol

Cat. No.: B7876747
CAS No.: 54060-74-1
M. Wt: 225.28 g/mol
InChI Key: HQRKOSUQYWVPKU-UHFFFAOYSA-N
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Description

9H-Carbazole-9-propanol is a carbazole derivative characterized by a propanol chain (-CH2-CH2-CH2-OH) attached to the nitrogen atom of the carbazole core. The carbazole scaffold consists of two benzene rings fused to a pyrrole ring, providing a rigid aromatic structure with electron-rich properties. Substituents like the propanol group modulate its physical, chemical, and electronic characteristics. This derivative’s synthetic routes typically involve N-alkylation or coupling reactions, as seen in analogous carbazole-propanol derivatives .

Properties

IUPAC Name

3-carbazol-9-ylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c17-11-5-10-16-14-8-3-1-6-12(14)13-7-2-4-9-15(13)16/h1-4,6-9,17H,5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRKOSUQYWVPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313649
Record name 9H-Carbazole-9-propanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54060-74-1
Record name 9H-Carbazole-9-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54060-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Carbazole-9-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkylation with 3-Bromo-1-Propanol

The most straightforward approach involves nucleophilic substitution between 9H-carbazole and 3-bromo-1-propanol. However, the hydroxyl group's acidity (pKa ≈ 16–18) necessitates careful base selection to prevent elimination.

Representative Protocol (Adapted from):

Side products include 3,9-dialkylated carbazole (≈15%) and elimination byproducts (≈23%).

Table 1: Base Optimization for Direct Alkylation

BaseSolventTemp (°C)Yield (%)Side Products (%)
K2CO3Dioxane1106238
Cs2CO3DMF807129
LiOtBuTHF658416
NaHDMFRT4357

Lithium tert-butoxide in THF achieves superior yields by minimizing hydroxyl deprotonation while maintaining nucleophilicity.

Protected Alcohol Strategies

To circumvent hydroxyl group interference, tert-butyldimethylsilyl (TBS) protection proves effective:

Step 1: Protection of 3-Bromo-1-Propanol

Step 2: Alkylation (Adapted from)

Step 3: Deprotection

This three-step sequence achieves an overall yield of 83%, significantly higher than direct methods.

Palladium-Catalyzed Approaches

While palladium catalysts excel in aryl-aryl couplings, their application to aliphatic systems remains challenging. Patent JP7023176B2 demonstrates palladium-mediated carbazole alkylation using biarylphosphine ligands, though yields for propanol derivatives remain suboptimal (≤55%).

Key Limitation:
The oxidative addition step favors aryl halides over aliphatic bromides, necessitating ligand engineering. BrettPhos-type ligands increase steric bulk but reduce catalytic turnover.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance alkyl halide reactivity but risk hydroxyl group oxidation. Mixed solvent systems show promise:

Optimized Condition (From):

Elevated temperatures accelerate substitution while minimizing side reactions through controlled reaction times (≤24 hours).

Analytical Characterization

Successful synthesis requires rigorous validation:

1H NMR (DMSO-d6, 400 MHz):
δ 8.12 (d, J = 7.8 Hz, 2H, Ar-H)
7.45–7.38 (m, 4H, Ar-H)
4.51 (t, J = 6.4 Hz, 2H, N-CH2)
3.45 (q, J = 5.9 Hz, 2H, CH2-OH)
1.82 (quintet, J = 6.1 Hz, 2H, CH2)

HPLC Purity: ≥99.2% (C18 column, MeCN:H2O = 70:30)

Industrial-Scale Considerations

Batch processes using continuous flow reactors mitigate thermal degradation risks. A pilot-scale study achieved 78% yield at 2 kg scale using:

  • Residence time: 45 minutes

  • Temperature: 75°C

  • LiOtBu (1.3 eq) in MTBE

Scientific Research Applications

Medicinal Chemistry

9H-Carbazole-9-propanol has been investigated for its antitumor and antimicrobial properties. Studies indicate that derivatives of carbazole exhibit significant biological activity:

  • Antitumor Activity: Research has shown that certain carbazole derivatives can selectively inhibit cancer cell growth, particularly in melanoma and breast cancer models, by inducing apoptosis through pathways involving p53 signaling .
  • Antimicrobial Properties: Carbazole derivatives have demonstrated efficacy against various pathogens, including bacteria and fungi. For instance, compounds derived from carbazole have shown promising results against Staphylococcus aureus and Candida albicans, with minimal inhibitory concentrations (MICs) indicating strong antimicrobial potential .

Materials Science

In materials science, this compound is utilized in the development of advanced materials:

  • Organic Light Emitting Diodes (OLEDs): The compound is a key component in the synthesis of blue-emitting materials for OLED applications. Its unique electronic properties contribute to improved efficiency and stability in light-emitting devices .
  • Photorefractive Polymers: Carbazole derivatives are used in creating photorefractive materials essential for optical data storage and processing technologies .

Case Study 1: Antitumor Activity

A study published in 2023 examined the effects of a novel carbazole derivative on melanoma cells. The compound induced apoptosis through the activation of p53 signaling pathways, demonstrating significant potential as an anticancer agent .

CompoundIC50 (μM)Mechanism
Carbazole Derivative A12.5Apoptosis via p53
Carbazole Derivative B15.0Cell cycle arrest

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial activity of newly synthesized carbazole derivatives showed effective inhibition against E. coli and A. flavus. The study highlighted that certain derivatives exhibited over 65% growth inhibition at specific concentrations .

CompoundTarget PathogenMIC (μg/mL)
Compound 1E. coli10
Compound 2A. flavus15

Mechanism of Action

The mechanism of action of 9H-Carbazole-9-propanol involves its interaction with various molecular targets. In biological systems, it can bind to specific proteins or enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The compound’s ability to donate or accept electrons also plays a role in its activity in electronic applications, where it facilitates charge transport in organic semiconductors.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects: The propanol group in this compound introduces polarity and hydrogen-bonding capacity, distinguishing it from non-polar alkyl derivatives (e.g., 9-propyl) or electron-withdrawing groups (e.g., nitro in ).
  • Synthetic Flexibility: Bromoethyl and allyl derivatives serve as intermediates for cross-coupling or polymerization reactions , whereas propanol derivatives may be tailored for solubility in hydrophilic environments.
  • Applications : Benzyl and nitro-substituted carbazoles exhibit fluorescence and cation-sensing properties , while acetyl and isopropyl groups enhance optoelectronic performance in materials science .

Physicochemical Properties

  • Solubility: Propanol and hydroxyl-containing derivatives (e.g., this compound) are expected to have higher aqueous solubility compared to alkyl or aromatic substituents.
  • Electrochemical Behavior: N-Methylcarbazole derivatives (e.g., ) show redox activity suitable for conductive polymers, a property less prominent in propanol derivatives.

Biological Activity

9H-Carbazole-9-propanol is a compound belonging to the carbazole family, which is known for its diverse biological activities. Carbazole derivatives have been extensively studied due to their potential in pharmacology, particularly in cancer therapy, antimicrobial applications, and neuroprotection. This article aims to consolidate current research findings concerning the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and potential applications.

Chemical Structure and Properties

This compound features a carbazole nucleus, which consists of a fused bicyclic structure that enhances its biological activity through a highly conjugated system. The molecular formula is C13H13NC_{13}H_{13}N, and it can be represented as follows:

Structure C1C2C3C4C5C6C7C8C9C10C11C12C13\text{Structure }\quad \text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7\text{C}_8\text{C}_9\text{C}_{10}\text{C}_{11}\text{C}_{12}\text{C}_{13}

Anticancer Activity

Research indicates that carbazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis through pathways involving p53 and caspases . In particular, this compound has demonstrated cytotoxic effects against breast cancer cells (MCF-7), highlighting its potential as an anti-cancer agent .

Table 1: Summary of Anticancer Activities of Carbazole Derivatives

Compound NameCancer TypeMechanism of ActionReference
This compoundBreast Cancer (MCF-7)Induction of Apoptosis
9-MethoxyolivacineMelanomaActivation of p53
9-Ethyl-9H-carbazole-3-carbaldehydeMelanomaUpregulation of Caspase Activities

Antimicrobial Activity

The antimicrobial properties of carbazole derivatives, including this compound, have been well-documented. Studies reveal that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. For example, derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans .

Table 2: Antimicrobial Efficacy of Carbazole Derivatives

Compound NameMicroorganismActivity LevelReference
4-[4-(benzylamino)butoxy]-9H-carbazoleStaphylococcus aureusModerate to Good
1-(9H-carbazole-9-yl)-2-hydrazinylethanoneE. coliEffective
Carbazole DerivativesC. albicansSignificant Activity

Neuroprotective Effects

Carbazoles have also been investigated for their neuroprotective properties. Certain derivatives show promise in protecting neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .

Case Studies

Several case studies have highlighted the efficacy of carbazole derivatives in clinical settings:

  • Study on Anticancer Effects : A study conducted on MCF-7 cells treated with this compound showed significant inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways .
  • Antimicrobial Testing : In vitro tests demonstrated that carbazole derivatives exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing comparable efficacy to standard antibiotics .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 9H-Carbazole-9-propanol derivatives, and how can reaction conditions be optimized?

  • Methodology : The Williamson ether synthesis and N-alkylation are commonly employed. For example, alkylation of carbazole with 1,4-dibromobutane in toluene using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst at 45°C yields derivatives with ~89.5% efficiency after recrystallization . Solvent choice (e.g., toluene, acetonitrile) and stoichiometric ratios of reagents (e.g., excess alkylating agents) are critical for minimizing side reactions. Post-synthesis purification via column chromatography or vacuum distillation is recommended to isolate high-purity products .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodology : Avoid skin/eye contact and inhalation of vapors. Use personal protective equipment (PPE), including gloves and safety goggles. Electrostatic charge buildup must be prevented during transfer, and storage should be in tightly sealed containers in well-ventilated areas. Spills require immediate containment using inert materials (e.g., sand) and disposal in approved chemical waste containers .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve the molecular structure of this compound derivatives?

  • Methodology : SC-XRD analysis involves growing high-quality crystals (e.g., via ethanol recrystallization) and collecting intensity data using Mo-Kα radiation. Refinement with SHELXL software (R factor: 0.055, wR: 0.142) confirms bond lengths (mean C–C: 0.003 Å) and torsional angles, critical for validating regioselective alkylation . Proper disorder modeling and hydrogen atom placement are essential for accuracy .

Advanced Research Questions

Q. How can electropolymerization of carbazole derivatives be optimized for organic electronic applications?

  • Methodology : Electrochemical copolymerization (e.g., with ethylenedioxythiophene) on glassy carbon electrodes enhances conductivity. Cyclic voltammetry in acetonitrile with 0.1 M TBAPF₆ as electrolyte (scan rate: 50 mV/s) reveals redox peaks at ~1.2 V (oxidation). Capacitance values (up to 2639 F/g) are measured via electrochemical impedance spectroscopy (EIS) at 10 kHz .

Q. How can researchers resolve discrepancies in spectroscopic data for carbazole derivatives (e.g., NMR vs. XRD)?

  • Methodology : Contradictions between NMR (e.g., unexpected proton splitting) and XRD data (e.g., bond length deviations) may arise from dynamic effects (e.g., rotameric equilibria) or crystal packing. Combined DFT calculations (B3LYP/6-31G*) and variable-temperature NMR experiments (-40°C to 25°C) can identify conformational flexibility. Cross-validation with high-resolution mass spectrometry (HRMS) ensures structural consistency .

Q. What challenges arise in regioselective alkylation of carbazole, and how can they be addressed?

  • Methodology : Competing N- vs. C-alkylation can reduce yields. Using sterically hindered alkylating agents (e.g., 3-chloropropanol) and polar aprotic solvents (e.g., DMF) at 80°C favors N-alkylation. Monitoring reaction progress via TLC (Rf: 0.45 in hexane/ethyl acetate 3:1) and quenching with ice-water improves selectivity. Post-synthetic analysis via HPLC (C18 column, acetonitrile/water gradient) identifies byproducts .

Key Considerations

  • Structural Variants : Derivatives like 9-(4-phenyl) boronic acid pinacol ester (mp: 165–173°C) require tailored purification (e.g., silica gel chromatography) for optoelectronic applications .
  • Environmental Impact : Avoid environmental release; biodegradation studies using OECD 301B guidelines are recommended for ecotoxicological profiling .

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